![molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2](/img/structure/B40395.png)
(Imidazo[2,1-b]benzothiazol-2-yl)methanol
概要
説明
(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a heterocyclic compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . This compound is characterized by its unique structure, which includes an imidazo[2,1-b]benzothiazole core with a methanol group attached at the 2-position. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with glyoxal in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: (Imidazo[2,1-b]benzothiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[2,1-b]benzothiazole core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of (Imidazo[2,1-b]benzothiazol-2-yl)carboxylic acid.
Reduction: Formation of reduced derivatives of the imidazo[2,1-b]benzothiazole core.
Substitution: Formation of halogenated derivatives such as 7-bromo-2-(Imidazo[2,1-b]benzothiazol-2-yl)methanol.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Antiulcer Activity
Research indicates that imidazo[2,1-b]benzothiazole derivatives, including (imidazo[2,1-b]benzothiazol-2-yl)methanol, exhibit significant antiulcer activity. A patent describes these compounds as effective ingredients in antiulcer compositions, demonstrating their ability to heal peptic ulcers by inhibiting gastric acid secretion and promoting mucosal defense mechanisms . The mechanism of action is thought to involve the modulation of histamine H2 receptors, which are crucial for gastric acid secretion regulation.
1.2 Immunosuppressive Properties
Another notable application is the immunosuppressive potential of derivatives of imidazo[2,1-b]benzothiazole. A series of compounds were synthesized and tested for their ability to suppress delayed-type hypersensitivity (DTH) without affecting humoral immunity in animal models. One compound, 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole, showed promising results, indicating that these compounds could be developed for therapeutic use in conditions requiring immune modulation .
Anticancer Research
Recent studies have also explored the anticancer properties of imidazo[2,1-b]benzothiazole derivatives. Research has shown that these compounds can be coupled with other pharmacophores to enhance their anticancer activity. For example, a study investigated imidazo[2,1-b]thiazole-coupled natural noscapine derivatives and found them to exhibit significant cytotoxic effects against various cancer cell lines . This suggests that this compound could serve as a scaffold for developing new anticancer agents.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of 2-amino-6-alkoxybenzothiazole derivatives under specific conditions. The resulting product is characterized by its melting point range (172–174 °C) and molecular weight (204.25 g/mol), which are critical for assessing purity and confirming identity in research settings .
作用機序
The mechanism of action of (Imidazo[2,1-b]benzothiazol-2-yl)methanol varies depending on its application:
Anticancer Activity: It acts as a radiosensitizer by enhancing the effects of radiation therapy on cancer cells.
Antimicrobial Activity: The compound interferes with the synthesis of essential biomolecules in microbial cells, leading to cell death.
類似化合物との比較
- (Imidazo[2,1-b]benzothiazol-2-yl)carboxylic acid
- 7-Bromo-2-(Imidazo[2,1-b]benzothiazol-2-yl)methanol
- 2-(4-Substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles
Comparison: (Imidazo[2,1-b]benzothiazol-2-yl)methanol is unique due to its methanol group, which provides additional reactivity and potential for further functionalization. Compared to its carboxylic acid derivative, the methanol group offers different solubility and reactivity profiles, making it suitable for specific applications in synthetic chemistry and biological research .
生物活性
(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a heterocyclic compound characterized by its molecular formula and a molecular weight of 204.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including potential applications as an anticancer agent, antimicrobial agent, and radiosensitizer.
Anticancer Activity
Research indicates that imidazo[2,1-b]benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that these compounds can inhibit the growth of cancer cell lines such as Hep G2 (human liver cancer) and other tumor types. The mechanism of action often involves interference with cellular pathways crucial for cancer cell survival and proliferation.
Case Study: Hep G2 Cell Line
- Compound Tested : this compound
- Cell Line : Hep G2
- Outcome : Significant inhibition of cell viability observed at varying concentrations.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to show activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Bacteria | Activity Observed |
---|---|
Staphylococcus aureus | Significant inhibition |
Escherichia coli | Moderate inhibition |
Bacillus subtilis | Significant inhibition |
Antitubercular Properties
Similar compounds within the imidazo[2,1-b]benzothiazole family have shown efficacy against Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of pantothenate synthetase, an essential enzyme for bacterial growth.
- Target Enzyme : Pantothenate synthetase
- Effect : Inhibition leads to reduced bacterial viability.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that imidazo[2,1-b]benzothiazol-2-ylmethanol exhibits favorable absorption and distribution characteristics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions indicate a low potential for toxicity, making it a candidate for further development in therapeutic applications.
Future Directions
Ongoing research aims to optimize the structure of imidazo[2,1-b]benzothiazole derivatives to enhance their biological activity and specificity. This includes:
- Synthesis of new analogs with modified functional groups.
- Evaluation of synergistic effects when combined with existing antibiotics or anticancer agents.
特性
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCVPIDQOXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371485 | |
Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114095-02-2 | |
Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114095-02-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。